AlkB Enzyme Kinetics: 3-Methylcytosine Exhibits ~7.8-Fold Higher kcat and ~17-Fold Higher Km Compared to 1-Methyladenine
In vitro Michaelis-Menten analysis of E. coli AlkB revealed that 3-methylcytosine (m3C, assayed as the trinucleotide substrate TmCT) displays a substantially higher turnover number (kcat) and Michaelis constant (Km) compared to the co-substrate 1-methyladenine (m1A, assayed as TmAT). Specifically, AlkB processes m3C with kcat = 21 ± 4 min⁻¹ and Km = 24 ± 5 μM, versus kcat = 2.7 ± 0.8 min⁻¹ and Km = 1.4 ± 0.9 μM for m1A [1]. Despite these large individual parameter differences, the catalytic efficiency (kcat/Km) is similar for both substrates (0.9 vs. 1.9 min⁻¹μM⁻¹), a phenomenon termed 'kcat/Km compensation' that mechanistically distinguishes AlkB's promiscuous substrate recognition from alternative repair enzymes [1]. This kinetic signature is unique to 3-methylcytosine among AlkB substrates and does not apply to 5-methylcytosine, which is completely refractory to AlkB [2].
| Evidence Dimension | Enzyme kinetics – turnover number (kcat) and Michaelis constant (Km) |
|---|---|
| Target Compound Data | m3C (TmCT substrate): kcat = 21 ± 4 min⁻¹, Km = 24 ± 5 μM, kcat/Km = 0.9 min⁻¹μM⁻¹ |
| Comparator Or Baseline | m1A (TmAT substrate): kcat = 2.7 ± 0.8 min⁻¹, Km = 1.4 ± 0.9 μM, kcat/Km = 1.9 min⁻¹μM⁻¹ |
| Quantified Difference | ~7.8-fold higher kcat; ~17-fold higher Km; similar net catalytic efficiency (kcat/Km ratio 0.9 vs. 1.9) |
| Conditions | In vitro Michaelis-Menten assay using purified E. coli AlkB-ΔN11, trinucleotide substrates (TmCT for m3C, TmAT for m1A), Fe(II)/2OG-dependent conditions, at 25°C, pH not specified (standard AlkB assay conditions) |
Why This Matters
Researchers procuring 3-methylcytosine for AlkB/ALKBH enzyme assays must account for its uniquely high Km (~24 μM), which requires substantially higher substrate concentrations to achieve saturation compared to 1-methyladenine, directly impacting experimental design, inhibitor screening protocols, and kinetic parameter interpretation.
- [1] Yu, B., Edstrom, W. C., Benach, J., Hamuro, Y., Weber, P. C., Gibney, B. R., & Hunt, J. F. (2009). Enzymological and structural studies of the mechanism of promiscuous substrate recognition by the oxidative DNA repair enzyme AlkB. Proceedings of the National Academy of Sciences, 106(34), 14315–14320. doi:10.1073/pnas.0812938106 (Table 1: kcat and Km values for TmCT and TmAT substrates) View Source
- [2] Li, D., Delaney, J. C., Page, C. M., Chen, A. S., Wong, C., Drennan, C. L., & Essigmann, J. M. (2010). Repair of DNA Alkylation Damage by the Escherichia coli Adaptive Response Protein AlkB as Studied by ESI-TOF Mass Spectrometry. Journal of Nucleic Acids, 2010, 1–9. (Demonstrates 5-methylcytosine is refractory to AlkB) View Source
